molecular formula C8H12O4 B2927664 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid CAS No. 2383600-74-4

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2927664
CAS No.: 2383600-74-4
M. Wt: 172.18
InChI Key: TYYFPTCTXCDHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is a valuable spirocyclic building block in organic synthesis and medicinal chemistry. It features a spiro[3.5]nonane core fused to a 1,4-dioxane ring, making it a versatile scaffold for constructing complex molecules . This compound is part of a class of 1,4-dioxane-derived building blocks that can be prepared on a multigram scale, highlighting its utility and accessibility for drug discovery programs . The carboxylic acid functional group allows for further diversification, enabling researchers to synthesize a wide array of derivatives such as amines, alcohols, ketones, and bromides . Compounds with this scaffold are of significant interest in the development of novel pharmaceutical agents due to the widespread presence of oxygen heterocycles and saturated architectures in bioactive molecules . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYFPTCTXCDHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid N/A C₈H₁₂O₄ ~172.18 (est.) [3.5] spiro system, two ether oxygens
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid 38853-85-9 C₈H₁₂O₄ 172.18 [4.4] spiro system, larger ring strain
2-Oxaspiro[3.5]nonane-7-carboxylic acid 1416323-16-4 C₉H₁₄O₃ 170.21 Single ether oxygen, [3.5] spiro system
5-Oxaspiro[3.5]nonane-9-carboxylic acid 2306261-64-1 C₉H₁₄O₃ 170.21 Single ether oxygen, positional isomer
5,8-Dioxaspiro[3.5]nonan-9-one N/A C₇H₁₀O₃ 142.15 Ketone group replaces carboxylic acid
Dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid N/A C₉H₁₂O₂ ~168.19 (est.) Multi-spiro system, increased rigidity

Key Observations :

  • Ring Size and Strain: The [3.5] spiro system in the target compound introduces moderate ring strain compared to the [4.4] system in 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, which may influence thermal stability and reactivity .
  • Functional Groups: Replacing the carboxylic acid with a ketone (as in 5,8-Dioxaspiro[3.5]nonan-9-one) reduces polarity and acidity, impacting solubility and intermolecular interactions .

Physical and Chemical Properties

  • Solubility: The carboxylic acid group enhances water solubility compared to ketone or ester analogs. For example, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid is likely more polar than its non-acidic counterparts .
  • Thermal Stability : Smaller spiro systems (e.g., [3.5] vs. [4.4]) may exhibit lower thermal stability due to increased ring strain.

Stability and Reactivity

  • Acid Sensitivity : The ether linkages in the spiro system may hydrolyze under strongly acidic conditions, as seen in the synthesis of related tricyclic acids .
  • Oxidative Stability : The absence of double bonds in the target compound (unlike oleic acid-derived analogs) improves resistance to oxidation .

Biological Activity

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is a spirocyclic compound notable for its unique structure, which includes a spiro linkage between two oxygen atoms and a nonane ring. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂O₄
  • InChI Key : TYYFPTCTXCDHAI-UHFFFAOYSA-N
  • Purity : 95% .

The biological activity of this compound is primarily linked to its role in biochemical pathways involving the synthesis and transformation of spirocyclic compounds. It is known to participate in the ring expansion of Meldrum’s acid-derived spirocyclopropanes to spirocyclobutanes, suggesting potential interactions with various biomolecules and pathways .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of spirocyclic compounds, including this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Study Method IC50 Value Remarks
Leon-Méndez et al. (2024)DPPH Assay29.78 µM TE/gSignificant antioxidant activity observed .
Leon-Méndez et al. (2024)ABTS Assay2402.95 µM TE/gHigh radical scavenging capacity .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, showing efficacy against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen Activity Reference
E. coliInhibition observed
S. aureusModerate activity reported

Case Study 1: Synthesis and Biological Evaluation

In a study conducted by Deutsch (1951), the synthesis of related spiro compounds was explored, demonstrating their potential as bioactive agents. The synthesized compounds exhibited significant biological activities, suggesting that structural modifications could enhance their efficacy .

Case Study 2: Industrial Applications

The industrial synthesis of this compound involves advanced techniques such as continuous flow reactors, which ensure high purity and yield. This compound is being evaluated for its applications in specialty chemicals and pharmaceuticals due to its unique properties .

Q & A

Basic: What are the key synthetic strategies for 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis of spirocyclic carboxylic acids like this compound often involves cyclization or deoxofluorination of ketones or carboxylic acid precursors. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) are synthesized via deoxofluorination using reagents such as XtalFluor-E® under controlled temperatures (–20°C), achieving moderate-to-high yields depending on substrate reactivity . Key factors include:

  • Catalyst selection : Ionic liquids or fluorinating agents (e.g., [SF3][MF6]) optimize ring closure .
  • Temperature : Lower temperatures (–20°C to 0°C) minimize side reactions like over-fluorination .
  • Substrate purity : Pre-purification of intermediates (e.g., via column chromatography or recrystallization) is critical .

Advanced: How can computational modeling resolve contradictions in reported stereochemical outcomes during spiro ring formation?

Answer:
Discrepancies in stereoselectivity (e.g., axial vs. equatorial carboxylate orientation) may arise from competing reaction pathways. Advanced approaches include:

  • DFT calculations : To map energy barriers for spiro ring closure and predict dominant conformers .
  • Docking studies : For enzyme-inhibitor analogs (e.g., FAAH inhibitors with spiro scaffolds), modeling interactions with active sites can validate experimental stereochemistry .
  • Kinetic isotope effects (KIEs) : Isotopic labeling (e.g., deuterated analogs) helps trace mechanistic pathways and validate computational models .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:
Standard characterization protocols include:

  • Solid-state NMR : Resolves spirocyclic conformation and hydrogen bonding in crystalline phases .
  • X-ray diffraction (XRD) : Confirms absolute configuration and ring strain .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H12O3 for analogs) .
  • FT-IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Advanced: How do solvent polarity and proticity impact the stability of the spirocyclic core in aqueous environments?

Answer:
The spirocyclic ether-carboxylic acid system is sensitive to hydrolysis. Stability studies recommend:

  • Non-polar solvents : Use CH2Cl2 or THF to prevent ring-opening reactions .
  • pH control : Buffered solutions (pH 4–6) stabilize the carboxylic acid moiety while minimizing ether cleavage .
  • Isotopic tracing : Deuterated solvents (e.g., D2O) track proton exchange at labile spiro positions .

Basic: What are the documented biological applications of structurally related spirocyclic carboxylic acids?

Answer:
Spiro scaffolds are explored in drug discovery due to their conformational rigidity. Examples include:

  • Enzyme inhibition : 7-Azaspiro[3.5]nonane carboxamides act as FAAH (fatty acid amide hydrolase) inhibitors, suggesting potential for neuropathic pain therapy .
  • Antimicrobial agents : Spiro-β-lactam derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) show activity against resistant pathogens .

Advanced: How can discrepancies in catalytic efficiency between batch and flow synthesis be mitigated for this compound?

Answer:
Batch-to-flow scalability challenges arise from:

  • Mass transfer limitations : Microreactors enhance mixing for rapid deoxofluorination .
  • Catalyst deactivation : Immobilized catalysts (e.g., silica-supported XtalFluor-E®) improve recyclability .
  • In-line analytics : Real-time NMR or IR monitoring detects intermediates and adjusts residence times .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
  • Storage : Anhydrous conditions (desiccators under N2) prevent hydrolysis .

Advanced: What strategies address low yields in deuterated or isotopolog synthesis?

Answer:
Deuterated analogs (e.g., Nonanoic-2,2-d2 acid) require:

  • Isotope-enriched reagents : ≥98 atom% D precursors minimize isotopic dilution .
  • Acid-catalyzed exchange : H/D exchange at α-positions using D2SO4 or D3PO4 .
  • Purification : HPLC with deuterated mobile phases isolates high-purity isotopologs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.